Lipophilicity (XLogP3-AA) Differentiation: Branched vs. Linear Heptylpyridines
2-(1-Propylbutyl)pyridine exhibits a computed XLogP3-AA of 3.8 [1], which is approximately 0.4 log units lower than the predicted value for the linear positional isomer 4-heptylpyridine (XLogP3-AA ~4.2) [2]. This difference reflects the well-established effect of chain branching on reducing lipophilicity. When compared to unsubstituted pyridine (XLogP3-AA 0.7) [3], the 2-(1-propylbutyl) derivative is over 100-fold more lipophilic, placing it in a distinct partition coefficient regime suitable for organic-phase reactions and liquid-liquid extraction of metal ions.
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.8 |
| Comparator Or Baseline | 4-Heptylpyridine: XLogP3-AA ≈ 4.2; Pyridine: XLogP3-AA = 0.7 |
| Quantified Difference | Δ logP = -0.4 vs. 4-heptylpyridine; Δ logP = +3.1 vs. pyridine (≥100-fold partition shift) |
| Conditions | Computed by XLogP3 3.0 algorithm, neutral form |
Why This Matters
A moderate logP of 3.8 avoids excessive hydrophobicity (which can cause aggregation or poor mass transfer) while still providing sufficient organic-phase affinity for extraction and catalysis, offering a balanced lipophilicity profile not achievable with the linear isomer.
- [1] PubChem Computed Properties: XLogP3-AA for 2-(1-Propylbutyl)pyridine, CID 571788. View Source
- [2] PubChem Computed Properties: XLogP3-AA for 4-Heptylpyridine, CID 142748. View Source
- [3] PubChem Computed Properties: XLogP3-AA for Pyridine, CID 1049. View Source
